4-Iodo-3,6-dihydro-2H-pyran
Overview
Description
4-Iodo-3,6-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H7IO. It is a derivative of dihydropyran, where an iodine atom is substituted at the 4th position of the pyran ring.
Mechanism of Action
Target of Action
4-Iodo-3,6-dihydro-2H-pyran is a chemical compound that primarily targets the C=C double bond in organic synthesis . It is used as a key intermediate product, especially for the protection of alcoholic and phenolic hydroxy groups .
Mode of Action
The compound interacts with its targets through a process called alkoxyiodination . This involves the regioselective involvement of the C=C double bond using crystalline iodine and propargyl alcohol . The resulting β-iodo ethers undergo radical cyclization in the presence of (2 S )-1-acetylpyrrolidine-2-carboxylic acid and azobis (isobutyronitrile (AIBN), leading to the formation of substituted 3,6-dihydro-2H-pyrans .
Biochemical Pathways
The biochemical pathway involves the hydrolysis of the C–I bond by the action of atmospheric moisture, as well as due to contact with water . The emerging hydroxy group favors the subsequent cyclization with participation of the triple bond .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that the compound is readily soluble in organic solvents, insoluble in water, and stable on storage at room temperature .
Result of Action
The result of the action of this compound is the formation of substituted 3,6-dihydro-2H-pyrans with high enantioselectivity . These compounds are isolated as dark yellow transparent viscous liquids .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and moisture. The reaction is typically carried out at a temperature of -5°C . The presence of atmospheric moisture and water contact also plays a crucial role in the hydrolysis of the C–I bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the iodination of 3,6-dihydro-2H-pyran using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and can be catalyzed by various agents such as acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3,6-dihydro-2H-pyran undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to various substituted pyran derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyranones or other oxidized products.
Reduction Reactions: Reduction of the iodine atom can yield deiodinated pyran derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution: Various substituted pyrans depending on the nucleophile used.
Oxidation: Pyranones and other oxidized derivatives.
Reduction: Deiodinated pyran derivatives.
Scientific Research Applications
4-Iodo-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
4-Iodo-3,6-dihydro-2H-pyran can be compared with other similar compounds such as:
3,4-Dihydro-2H-pyran: A precursor in the synthesis of this compound, used as a protecting group in organic synthesis.
4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran: A structurally similar compound with additional methyl groups, which may exhibit different reactivity and properties.
Tetrahydropyran: A fully saturated analog, commonly used as a solvent and intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-iodo-3,6-dihydro-2H-pyran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSUJFOLGDAQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310894 | |
Record name | 3,6-Dihydro-4-iodo-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-18-4 | |
Record name | 3,6-Dihydro-4-iodo-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dihydro-4-iodo-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-3,6-dihydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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